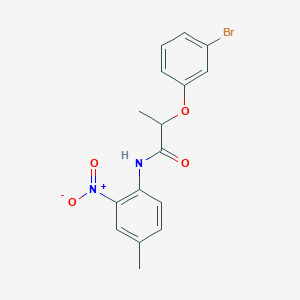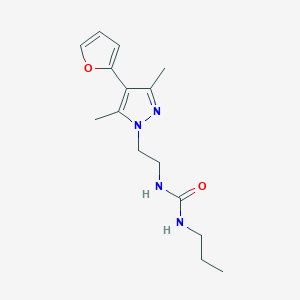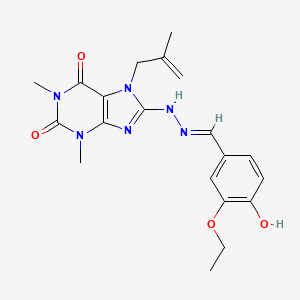
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of brominated aromatic compounds. Although the specific compound is not directly mentioned in the provided papers, the research context involves similar brominated aromatic structures and their reactions, which can be extrapolated to understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve palladium-catalyzed reactions, as seen in the study where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides to yield tetraarylethanes and diaryl isochromanones . This suggests that a palladium catalyst could potentially be used in the synthesis of the target compound by facilitating the coupling of a bromophenoxy moiety with a methyl-nitrophenyl propanamide structure.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using these methods, revealing its monoclinic crystal system and specific geometric parameters . This implies that the target compound may also crystallize in a similar system and that its structure could be analyzed using comparable techniques.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including multiple arylation processes. The study involving the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides indicates that such compounds can undergo successive C-C and C-H bond cleavages . This information can be used to infer that "2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide" might also be reactive towards nucleophilic or electrophilic agents, leading to further functionalization or transformation of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's polarity, solubility, and reactivity. The stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides were studied, showing the existence of diastereomers and their behavior in different solvents . This suggests that the target compound may also exhibit diastereomerism and that its physical properties could be similarly influenced by its substituents.
Scientific Research Applications
Pharmacokinetic Properties and Metabolism
Metabolic Profile and Pharmacokinetics : S-1, a compound related to the selective androgen receptor modulators (SARMs) class and known for its therapeutic potential for androgen-dependent diseases, shares structural similarities with the queried compound. This study detailed the pharmacokinetics and metabolism of S-1 in rats, including absorption rates, clearance, distribution volume, and the identification of various metabolites, providing insight into the metabolic pathways and pharmacokinetic characteristics of propanamide derivatives (Wu et al., 2006).
Photoreaction and Chemical Behavior in Various Media
Photoreactions in Different Solvents : Research focusing on Flutamide, a structurally similar compound to the queried chemical, revealed its photoreactive behavior, indicating the potential photostability or photochemical reactivity of such compounds. Different photoreactions were observed in acetonitrile and 2-propanol, with the formation of specific photoproducts, providing insights into the photostability and chemical behavior of similar propanamide derivatives under various conditions (Watanabe et al., 2015).
Chemical Analysis and Detection Techniques
Spectrophotometric Determination : A spectrophotometric method was developed for the determination of Flutamide, chemically similar to the queried compound, offering a potential approach for the quantitative analysis and detection of such chemicals in various forms. This method, utilizing colorimetric changes and specific absorbance properties, could be adapted for the analysis of related compounds in different matrices (Rangappa et al., 2000).
Chemical Synthesis and Rearrangement
Synthesis and Rearrangement : Research on the rearrangement during the synthesis of related compounds provides insights into the chemical behavior and synthetic pathways of propanamides. The study observed unexpected rearrangements during specific reduction processes, highlighting the complex nature of chemical synthesis and the potential for discovering novel synthetic routes or byproducts for similar compounds (Buchstaller & Anlauf, 2004).
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-6-7-14(15(8-10)19(21)22)18-16(20)11(2)23-13-5-3-4-12(17)9-13/h3-9,11H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYZHVTAQAKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2539213.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-nitrophenyl)oxamide](/img/structure/B2539214.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2539217.png)
![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)
![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)
![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
